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molecular formula C19H18O2 B1627585 1-Pentylanthracene-9,10-dione CAS No. 64111-86-0

1-Pentylanthracene-9,10-dione

Cat. No. B1627585
M. Wt: 278.3 g/mol
InChI Key: INPHIYULSHLAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04035396

Procedure details

The strength of the oleum employed was 8.8%, and the concentration of amylbenzoylbenzoic acid in trichlorobenzene solution was 20%. To 447 grams of the oleum mixture there was added 406 grams of 20 % solution of amylbenzoylbenzoic acid in trichlorobenzene. The addition was made gradually over a 10 minute period while holding the temperature in the reaction mass below 20° C. The temperature was raised to 90° C and held at that level for 4 hours. Then, the reaction mixture was drowned in 2000 ml of cold water. The temperature was next adjusted to just below 70° C and the organic layer was separated by decantation. It was washed twice with 800 ml portions of water, then with 800 ml of water containing 5 grams of 30% sodium hydroxide and finally with another 800 ml of water. The washed trichlorobenzene-amylanthraquinone solution weighed 345 g. Vacuum distillation at 3 mm absolute pressure indicated 18.5% organic solids that were analyzed by vapor phase chromatography and found to be 94.2% amylanthraquinone. The yield of 100% of amylanthraquinone was 92.8% of theory.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
amylbenzoylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
447 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
amylbenzoylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
2000 mL
Type
solvent
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.O=S(=O)=O.C([C:15]1[C:16]([C:24](=[O:31])[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[C:17]([CH:21]=[CH:22][CH:23]=1)[C:18](O)=[O:19])CCCC>ClC1C(Cl)=C(Cl)C=CC=1.O>[CH2:22]([C:15]1[C:16]2[C:24](=[O:31])[C:25]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[C:18](=[O:19])[C:17]=2[CH:21]=[CH:22][CH:23]=1)[CH2:23][CH2:15][CH2:16][CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Two
Name
amylbenzoylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)C=1C(=C(C(=O)O)C=CC1)C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
447 g
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
amylbenzoylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)C=1C(=C(C(=O)O)C=CC1)C(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC=1C(=C(C=CC1)Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC=1C(=C(C=CC1)Cl)Cl
Step Five
Name
Quantity
2000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
in the reaction mass below 20° C
WAIT
Type
WAIT
Details
held at that level for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was next adjusted to just below 70° C
CUSTOM
Type
CUSTOM
Details
the organic layer was separated by decantation
WASH
Type
WASH
Details
It was washed twice with 800 ml portions of water
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation at 3 mm absolute pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CCCC)C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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